molecular formula C22H23F3N4O3 B12830302 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine CAS No. 909662-35-7

5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B12830302
CAS No.: 909662-35-7
M. Wt: 448.4 g/mol
InChI Key: HZJRKUSIVLQSHX-UHFFFAOYSA-N
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Description

5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and a pyridine ring, each contributing to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines with aldehydes or ketones under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).

    Coupling Reactions: The piperidine and oxadiazole intermediates are then coupled using suitable coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide (CF3I).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to amines or other reduced forms.

    Substitution: The trifluoromethyl and dimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on its specific bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine
  • 5-(5-{1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine

Uniqueness

  • Structural Features : The specific arrangement of the trifluoromethyl and dimethoxyphenyl groups in 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine imparts unique chemical properties, such as increased lipophilicity and stability.
  • Bioactivity : The compound’s unique structure may result in distinct bioactivity profiles compared to similar compounds, making it a valuable candidate for further research and development.

Properties

CAS No.

909662-35-7

Molecular Formula

C22H23F3N4O3

Molecular Weight

448.4 g/mol

IUPAC Name

5-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H23F3N4O3/c1-30-17-9-14(10-18(11-17)31-2)13-29-7-5-15(6-8-29)21-27-20(28-32-21)16-3-4-19(26-12-16)22(23,24)25/h3-4,9-12,15H,5-8,13H2,1-2H3

InChI Key

HZJRKUSIVLQSHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F)OC

Origin of Product

United States

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